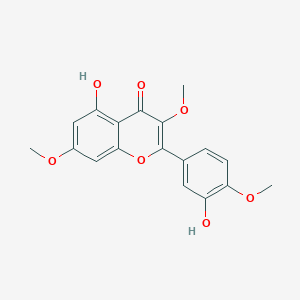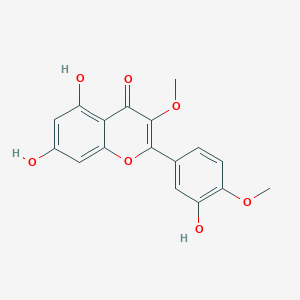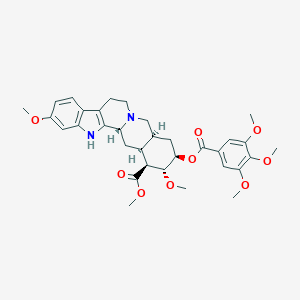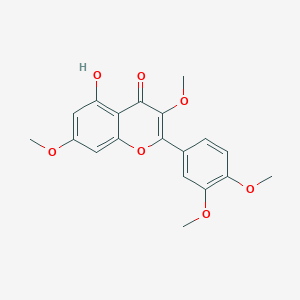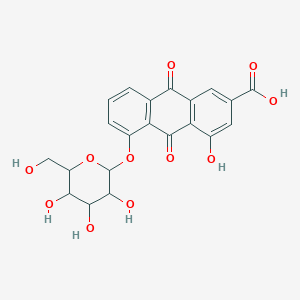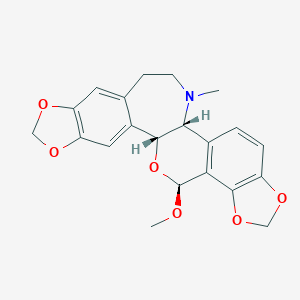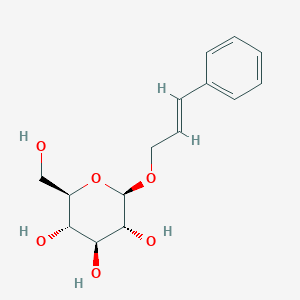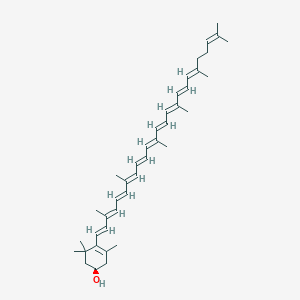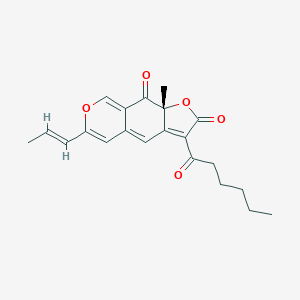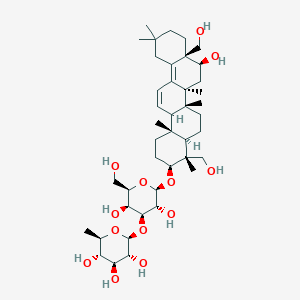![molecular formula C30H48O2 B192323 2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol CAS No. 11031-45-1](/img/structure/B192323.png)
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol
Vue d'ensemble
Description
This compound, also known as Santalol , is a naturally occurring sesquiterpene . It has a sweet woody odor, making it useful in essential oils . It has been found to have antibacterial, anti-hyperglycemic, anti-inflammatory, and antioxidant effects .
Synthesis Analysis
The commercial product is generally a mixture of α- and β-santalol obtained by fractional distillation of sandalwood oil . Noncommercial syntheses are also known .Molecular Structure Analysis
The molecular formula of this compound is C15H24O . Its average mass is 220.350 Da and its monoisotopic mass is 220.182709 Da .Physical And Chemical Properties Analysis
This compound is almost colorless to slightly yellow thick liquid . Its relative density is 0.965-0.975, and its refractive index is 1.5060-1.5090 . It has a flash point above 100°C and is soluble in 4 volumes of 70% ethanol and oily fragrances .Applications De Recherche Scientifique
Anticancer Properties
Santalol has been found to exhibit anticancer properties by inducing cytotoxic effects against cancer cells. It works through the induction of cell cycle arrest and apoptosis, which is the process of programmed cell death .
Anti-inflammatory Effects
Research has shown that Santalol can alter the expression of various cytokines and chemokines, leading to anti-inflammatory effects .
Antimicrobial Activity
Santalol has demonstrated potent antibacterial properties against drug-resistant strains such as Helicobacter pylori and Candida. It has also been reported to be more effective than tea tree oil in treating gonorrhoea .
Anti-psoriasis Activity
Studies have indicated that Santalol can be used as an anti-psoriasis agent, providing therapeutic effects for this skin condition .
Antiviral Properties
Santalol has shown antiviral activities in scientific studies, which could be beneficial in treating viral infections .
Chemo-preventive Effects
A recent study published in Phytomedicine Plus demonstrated that alpha-santalol could decrease the incidence of prostate tumors by decreasing cell proliferation and inducing apoptosis, without causing significant side effects .
Inhibition of Tyrosinase
Santalol inhibits tyrosinase, an enzyme responsible for melanin production. This property makes it a potential ingredient in the agriculture, food, and cosmetic industries to prevent excess melanin formation or browning .
Dermatological Applications
Santalol is effective in treating acne and tinea due to its antimicrobial properties. It acts as a potent antibacterial agent against various skin infections .
Mécanisme D'action
Target of Action
Santalol, a sesquiterpene isolated from Sandalwood, has been found to have a variety of therapeutic properties, including anti-inflammatory, anti-oxidant, anti-viral, and anti-bacterial activities . It has been shown to have anticancer effects in chemically-induced skin carcinogenesis .
Mode of Action
Santalol’s mode of action is primarily through its interaction with these targets, leading to a variety of cellular changes. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells . The molecular mechanisms of such antitumor effects are credited to modifications in major cancer signaling pathways, including AP-1, MAPK, PI3K/Akt and β-catenin pathways, in addition to the caspases/PARP activation and p21 up-regulations .
Biochemical Pathways
Santalol affects several biochemical pathways. The biosynthetic pathways of santalenes and santalols have been elucidated using a synthetic biology strategy . The optimized chimeric CYP736A167opt-46tATR1opt exhibits higher activity to oxidize santalenes into santalols .
Pharmacokinetics
It is known that santalol is a major component of sandalwood oil, which is obtained from the steam distillation of the heartwood of the sandalwood tree .
Result of Action
The result of Santalol’s action at the molecular and cellular level is primarily its anticancer effects. It has been shown to reduce visible prostate tumors, protect normal tissue, and delay progression from a precancerous condition to a high-grade form of cancer . It also has antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties .
Action Environment
The action of Santalol can be influenced by environmental factors. For instance, the production of Santalol is influenced by the growth conditions of the sandalwood tree. The tree is slow-growing and takes about 15–20 years to form heartwood from which oil is distilled .
Propriétés
IUPAC Name |
(E)-2-methyl-5-[(1S,2S,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKYCDSGQGTRJ-INLOORNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121647 | |
| Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |
| Record name | Santalol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.975 | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol | |
CAS RN |
73890-74-1, 11031-45-1 | |
| Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73890-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santalol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Santalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does santalol exert its chemopreventive effects against skin cancer?
A1: α-Santalol exhibits chemopreventive effects against skin cancer through multiple mechanisms. It inhibits tumor initiation and promotion by suppressing the activity of ornithine decarboxylase (ODC) [, , ], an enzyme crucial for cell proliferation. Moreover, α-santalol induces apoptosis, a programmed cell death mechanism, in skin cancer cells [, , , ].
Q2: Does santalol influence cell cycle progression?
A2: Yes, α-santalol induces cell cycle arrest at the G2/M phase in various cancer cell lines, including human epidermoid carcinoma A431 cells [, ] and human breast cancer cells (both ER-positive and ER-negative) []. This arrest disrupts the tightly regulated cell cycle, preventing uncontrolled proliferation often observed in cancer.
Q3: Does santalol impact inflammation?
A3: Yes, both sandalwood oil and its purified components, α-santalol and β-santalol, have shown anti-inflammatory properties. They suppress the production of various cytokines and chemokines stimulated by lipopolysaccharides in skin cells []. This anti-inflammatory activity contributes to its therapeutic potential in inflammatory skin conditions.
Q4: What is the molecular formula and weight of santalol?
A4: The molecular formula of santalol is C15H24O, and its molecular weight is 220.35 g/mol.
Q5: What are the key spectroscopic features of santalol?
A5: Spectroscopic data, including NMR and GC-MS, are crucial for the characterization of santalol. For instance, α-santalol was isolated from sandalwood oil and characterized by nuclear magnetic resonance and gas chromatography-mass spectrometry [].
Q6: How does the stereochemistry of the santalol molecule influence its odor?
A6: The odor profile of santalol is greatly influenced by its stereochemistry. Research indicates that (Z)-α-santalol possesses a distinct woody odor, while the (E)-isomer is odorless or exhibits different odor profiles []. This difference highlights the importance of stereochemistry in odor perception.
Q7: Does modifying the side chain of santalol affect its odor?
A7: Yes, modifying the side chain of santalol can significantly impact its odor. Studies have investigated the structure-odor relationship of α-santalol derivatives with modified side chains, revealing that changes to the side chain can alter the odor profile [, ]. These findings underline the importance of the side chain in defining the overall odor characteristics of santalol.
Q8: Has santalol shown efficacy in animal models of disease?
A8: α-Santalol demonstrates chemopreventive effects in various mouse models of skin carcinogenesis, including CD-1, SENCAR, and SKH-1 mice [, , , , , , , ]. These preclinical studies provide strong evidence for santalol's potential as a chemopreventive agent.
Q9: What is the role of santalol in traditional medicine?
A9: Sandalwood and its oil, rich in santalol, have been used in traditional Indian medicine (Ayurveda) for centuries to treat a wide range of ailments, including skin diseases, digestive issues, and fever [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



